B1578391 Antifungal protein 1

Antifungal protein 1

Cat. No.: B1578391
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal Protein 1 (AFP1) is a small, cationic, and cysteine-rich secretory protein that exhibits potent, broad-spectrum antifungal activity against a range of pathogenic filamentous fungi, which pose significant threats to global food security and human health . These proteins are characterized by their low molecular mass, stability, and minimal cytotoxicity to mammalian cells, making them promising candidates for developing novel antifungal strategies . The mechanism of action of AFPs is multifaceted. A significant recent finding is that AFP1 can interact with intracellular fungal targets, such as the fungi-exclusive protein Npt1. Studies show that amino acids 417-588 of Npt1 are critical for this binding, which in turn modulates fungal growth, development, sporulation, and pathogenicity . Additionally, some plant-derived AFP1, such as that from maize, has been shown to elevate fungal chitin levels by targeting chitin deacetylases and other glycoproteins, disrupting the pathogen's ability to evade plant immune responses . AFPs are also known to interact with fungal cell membranes and walls, penetrate cells to induce regulated cell death, and modulate key fungal signaling pathways, including the cell wall integrity (CWI) and cAMP/Pka pathways . This protein is intended for research applications only, providing a crucial tool for exploring fundamental antifungal mechanisms and potential applications in agricultural and pharmaceutical sciences.

Properties

bioactivity

Antifungal

sequence

QSERFEQQMQGQDFSHDERFLSQAA

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Afp1 has been investigated for its potential to protect crops from fungal pathogens. Its ability to inhibit the growth of various fungi makes it a candidate for biocontrol agents in agriculture.

  • Mechanism of Action : Afp1 binds to the cell walls of fungi, particularly targeting chitin, which is a critical component of fungal cell walls. This binding disrupts fungal cell integrity and inhibits growth and spore germination .
  • Field Trials : Studies have shown that plants expressing Afp1 exhibit increased resistance to fungal infections, suggesting its utility in genetically modified crops aimed at enhancing disease resistance .

Food Industry Applications

The antifungal properties of Afp1 can also be harnessed in the food industry to prevent spoilage caused by fungal contamination.

  • Fermented Products : By integrating Afp1-producing Lactococcus lactis strains into food products, manufacturers can reduce the risk of spoilage from fungi, which can produce harmful mycotoxins . This application is particularly relevant for dairy products and other fermented foods.
  • Safety and Stability : Afp1’s stability across a range of pH levels and temperatures makes it suitable for various food processing conditions, ensuring its effectiveness as a preservative .

Therapeutic Applications

Research into the therapeutic potential of Afp1 is ongoing, particularly regarding its use against human fungal pathogens.

  • Inhibition of Pathogenic Fungi : Afp1 has shown activity against several pathogenic fungi, including Candida species and Aspergillus spp. Laboratory studies indicate that Afp1 can inhibit the growth of these fungi effectively, suggesting potential for development as an antifungal drug .
  • Combination Therapies : Preliminary studies indicate that combining Afp1 with existing antifungal agents may enhance therapeutic outcomes against resistant strains of fungi. For instance, in vivo studies with mice have shown that co-administration with traditional antifungals can prolong survival rates in cases of invasive fungal infections .

Case Study 1: Inhibition of Ustilago maydis

Research demonstrated that maize AFP1 (a homolog of Afp1) binds to multiple sites on Ustilago maydis, impairing its growth and spore germination. The study highlighted how AFP1 interacts with chitin deacetylases on the fungal surface, increasing chitin levels and disrupting normal fungal development .

Case Study 2: Efficacy Against Aspergillus fumigatus

In experiments involving immunosuppressed mice infected with Aspergillus fumigatus, PAF (a related antifungal protein) was tested alongside Afp1. While initial results showed limited efficacy when administered alone, combination therapies indicated improved outcomes, suggesting that similar approaches could be explored with Afp1 .

Comparative Data Table

The following table summarizes key findings related to the applications and effectiveness of Afp1 compared to other antifungal proteins:

Property/ProteinThis compound (Afp1)PAFOther Antifungal Proteins
SourceStreptomyces tendaePenicillium chrysogenumVarious plant sources
MechanismBinds chitin; disrupts cell wallInhibits cell growthDiverse mechanisms
StabilityHighModerateVaries
Effective AgainstMultiple fungiAspergillus, CandidaVarious pathogens
Application AreasAgriculture, Food SafetyMedical ResearchAgriculture

Comparison with Similar Compounds

Table 1: Comparative Analysis of Antifungal Protein 1 and Related Compounds

Protein/Compound Source Structural Features Target Fungi Mechanism of Action Key Findings
AFP1 Passiflora edulis 2S albumin family; cationic peptide Broad-spectrum Membrane disruption (hypothesized) Synergistic with conventional antifungals
Rs-AFP1 Raphanus sativus γ-core motif; β-sheet structure Fusarium, Alternaria Membrane permeabilization via γ-core NMR studies confirm membrane binding
Penicillium expansum AFPs Penicillium expansum Three distinct β-strand-rich proteins Aspergillus, Candida Cell wall inhibition; oxidative stress Differential production under stress
Aspergillus giganteus AFP Aspergillus giganteus γ-core motif; cysteine-stabilized C. albicans Binds fungal membranes via γ-core Computational modeling supports interaction
Lysozyme Human/mammalian Glycoside hydrolase Candida spp. Hydrolyzes cell wall β-1,4-glycosidic bonds Enhances membrane permeability

Mechanistic Differences and Similarities

Membrane-Targeting Proteins

AFP1 and Rs-AFP1 share structural similarities with cationic peptides that interact with fungal membranes. Rs-AFP1’s γ-core motif facilitates membrane permeabilization by binding to phospholipid headgroups, a mechanism corroborated by nuclear magnetic resonance (NMR) studies . Both proteins lack enzymatic activity, relying instead on physical disruption of membrane integrity.

Cell Wall-Targeting Proteins

Proteins such as those from Penicillium expansum exhibit divergent mechanisms, including inhibition of cell wall biosynthesis and induction of oxidative stress. For example, one of the three AFPs from P. expansum inhibits β-1,3-glucan synthase, a critical enzyme for fungal cell wall integrity . This contrasts with AFP1, which lacks direct enzymatic inhibition but may synergize with cell wall-targeting drugs .

Species Specificity and Spectrum

While AFP1 demonstrates broad-spectrum activity, other AFPs show niche specificity. For instance, Aspergillus giganteus AFP is highly effective against C. albicans but less so against filamentous fungi, likely due to differences in membrane composition . Similarly, lysozyme primarily targets yeast-form fungi by degrading cell wall chitin, a mechanism absent in AFP1 .

Synergistic Potential with Conventional Antifungals

AFP1’s synergy with azoles and polyenes has been hypothesized due to its membrane-disrupting activity, which enhances intracellular uptake of small-molecule drugs . This mirrors the behavior of Rs-AFP1, which potentiates fluconazole efficacy against drug-resistant Candida strains .

Preparation Methods

Expression and Recombinant Production of Antifungal Protein 1

One advanced method for preparing AFP1 involves recombinant expression in Escherichia coli systems. This approach utilizes codon optimization and fusion partners to enhance solubility and yield of the target protein.

  • Codon Optimization and Fusion Tags: Codon sequences of AFP1 genes are optimized for E. coli expression. Fusion partners such as Thioredoxin (Trx) and 6-Histidine (6His) tags are employed to improve solubility and facilitate purification.

  • Expression System: Recombinant AFP1 variants (e.g., PgAFP and AfAFP) are expressed in E. coli and harvested as soluble proteins.

  • Purification Strategy:

    • Initial purification is performed using Ni-NTA affinity chromatography targeting the 6His tag.
    • Fusion tags are enzymatically removed using proteases such as PreScission protease.
    • Further purification is achieved via cation exchange chromatography exploiting the protein’s basic nature at physiological pH.
    • Final polishing is done by gel filtration chromatography to ensure homogeneity and high purity (above 95%).
  • Analytical Confirmation: Mass spectrometry and peptide sequencing confirm the identity and integrity of the recombinant AFP1. Post-translational modifications like acetylation or phosphorylation are minimal and negligible in effect. Disulfide bridge formation is analyzed by LC-MS/MS under non-reducing conditions.

  • Hydrophobicity Profiling: High-performance liquid chromatography (HPLC) is used to assess hydrophobicity differences among AFP variants, which may influence antifungal activity.

Step Method/Technique Purpose Notes
Gene Optimization Codon optimization Enhance expression Tailored for E. coli
Fusion Tagging Trx-6His fusion Solubility and affinity tag Facilitates purification
Affinity Purification Ni-NTA chromatography Initial purification Targets His-tag
Tag Removal PreScission protease cleavage Obtain native protein Removes fusion tags
Ion Exchange Chromatography Cation exchange (RESOURCE S) Remove contaminants Exploits protein charge at pH 7.4
Gel Filtration Chromatography Size exclusion chromatography Final purification Ensures homogeneity
Mass Spectrometry LC-MS/MS Protein identification Confirms sequence and disulfide bonds
Hydrophobicity Analysis HPLC Protein polarity assessment Retention time indicates hydrophobicity

Purification from Natural Sources: Mold-Derived AFP

AFP1 can also be isolated directly from fungal cultures such as Aspergillus giganteus.

  • Culture and Harvest:

    • Mold is cultured in liquid medium, and culture supernatant is collected after cell removal.
  • Purification Methods:

    • Chitin affinity chromatography exploits AFP’s binding affinity to chitin, a fungal cell wall component.
    • Gel filtration chromatography is used subsequently to separate AFP1 from other proteins.
  • Yield and Purity:

    • From 2 liters of culture medium, approximately 6.9 mg of pure AFP1 can be obtained.
    • The method is noted for its simplicity and specificity compared to ion-exchange chromatography.
Step Method/Technique Purpose Notes
Culture Mold culture (Aspergillus) Source of AFP Liquid medium cultivation
Affinity Chromatography Chitin affinity column Specific binding and capture Utilizes AFP affinity to chitin
Gel Filtration Chromatography Size exclusion chromatography Further purification Separates based on size
Yield 6.9 mg per 2 L culture Amount of purified AFP High purity and homogeneity

Purification from Bacterial Sources: Bacillus subtilis AFP

AFP1-like proteins have been isolated from Bacillus subtilis strains, which secrete antifungal proteins during fermentation.

  • Fermentation Conditions:

    • Bacillus subtilis strain B29 is cultured in NYD medium (glucose, beef extract, yeast extract) at 30 °C, pH 7.5, for 5 days with shaking.
  • Protein Precipitation:

    • Ammonium sulfate precipitation is performed in two steps:
      • 30% saturation to remove unwanted proteins.
      • 70% saturation to precipitate AFP.
  • Dialysis:

    • Precipitates are dissolved in phosphate buffer and dialyzed extensively to remove salts.
  • Chromatographic Purification:

    • Ion exchange chromatography on DEAE-52 cellulose separates proteins based on charge.
    • Elution with a linear NaCl gradient isolates AFP-containing fractions.
    • Further purification by gel filtration chromatography on Bio-Gel® P-100 yields highly pure AFP (designated B29I).
  • Characterization:

    • SDS-PAGE confirms molecular mass (~42.3 kDa).
    • Isoelectric focusing determines pI (~5.69).
    • HPLC analysis shows purity of 97.81%.
    • N-terminal sequencing and MALDI-TOF mass spectrometry confirm protein identity.
  • Antifungal Activity Assay:

    • Purified AFP inhibits growth of fungal pathogens such as Fusarium oxysporum and Rhizoctonia solani.
    • IC50 values are 45 μmol/L and 112 μmol/L respectively, indicating potent antifungal activity.
Step Method/Technique Purpose Notes
Culture Bacillus subtilis B29 in NYD medium Protein production 5 days at 30 °C, pH 7.5
Protein Precipitation Ammonium sulfate (30% then 70%) Fractionation of proteins Removes contaminants, precipitates AFP
Dialysis Phosphate buffer dialysis Remove salts and impurities 24 h with multiple buffer changes
Ion Exchange Chromatography DEAE-52 cellulose Charge-based separation Gradient elution with NaCl
Gel Filtration Chromatography Bio-Gel® P-100 Size-based purification Yields purified AFP fraction B29I
SDS-PAGE Electrophoresis Molecular weight determination ~42.3 kDa
Isoelectric Focusing IEF-PAGE pI determination pI = 5.69
HPLC C18 reversed phase Purity analysis 97.81% purity
Mass Spectrometry MALDI-TOF Protein identification Peptide mass fingerprinting
N-terminal Sequencing Edman degradation Sequence confirmation Confirms protein identity
Antifungal Assay PDA plate inhibition test Bioactivity measurement IC50 values against fungal pathogens

Summary Table Comparing AFP1 Preparation Methods

Preparation Method Source Organism Key Techniques Yield & Purity Notes
Recombinant Expression E. coli (recombinant) Codon optimization, fusion tags, affinity chromatography, ion exchange, gel filtration High purity (>95%), scalable Allows protein engineering and tagging
Natural Extraction Aspergillus giganteus Chitin affinity chromatography, gel filtration 6.9 mg/2 L culture, high purity Simple, specific method
Bacterial Fermentation Bacillus subtilis B29 Ammonium sulfate precipitation, ion exchange, gel filtration 97.81% purity, 42.3 kDa protein Well-characterized antifungal activity

Q & A

Q. What are the key structural motifs of Rs-AFP1, and how do they influence its antifungal activity?

Rs-AFP1 adopts a "cysteine-stabilized αβ motif" comprising an α-helix (Asn18–Leu28) and a triple-stranded β-sheet (β1: Lys2–Arg6; β2: His33–Tyr38; β3: His43–Pro50). Disulfide bridges (Cys21-Cys45, Cys25-Cys47) stabilize the helix-sheet interaction, critical for electrostatic and specific binding to fungal membranes . Mutational studies suggest that surface-excharged residues in the γ-core motif (β2-β3 loop) mediate membrane disruption .

Q. What experimental methods are used to determine the antifungal activity of proteins like Rs-AFP1?

  • Minimum Inhibitory Concentration (MIC) assays : Quantify the lowest protein concentration inhibiting fungal growth (e.g., MIC values of 7.13–24.4 µg/mL against Candida spp. in standardized CLSI broth microdilution protocols) .
  • Disc diffusion assays : Measure inhibition zones (e.g., 16–22 mm zones for C. albicans and A. fumigatus) using protein-loaded discs on agar plates .
  • Time-kill kinetics : Assess fungicidal vs. fungistatic effects over 24–48 hours .

Q. How are antifungal proteins isolated and purified from microbial sources?

  • Ammonium sulfate precipitation : Crude protein extraction using 70% (w/v) saturation, followed by dialysis to remove salts .
  • Chromatography : Ion-exchange (DEAE-Sephadex) and gel filtration (Sephadex G-100) for stepwise purification. SDS-PAGE confirms homogeneity (e.g., single band at ~38.7 kDa for Bacillus subtilis B25 protein) .

Q. How do plant-derived antifungal proteins interact with fungal cells?

Rs-AFP1 and Efe-AfpA bind to fungal membrane sphingolipids (e.g., glucosylceramide), inducing membrane permeabilization and ion leakage . NCR044 targets the nucleolus, disrupting ribosomal assembly via electrostatic interactions with rRNA .

Advanced Research Questions

Q. How can computational models aid in the rational design of antifungal peptides?

  • QSAR-driven platforms : Tools like antifungipept use quantitative structure-activity relationship (QSAR) models to predict MIC values (e.g., 95.2% accuracy for C. albicans inhibition) and optimize peptide sequences. Modifications include:
  • Augment: Adding residues to termini to enhance charge or hydrophobicity .
  • Truncation: Removing non-critical residues to reduce cytotoxicity .
    • Docking simulations : Identify binding hotspots (e.g., fungal ThrRS for borrelidin derivatives) .

Q. How to resolve contradictions in MIC data across studies?

Discrepancies arise from methodological variability (e.g., broth media, inoculum size). Standardization steps:

  • Use CLSI/FEUCAST guidelines for MIC assays .
  • Include reference strains (e.g., C. albicans ATCC 90028) for cross-study validation .
  • Report 95% confidence intervals for predictive model outputs .

Q. What mechanisms explain antifungal protein resistance in pathogens?

  • Membrane remodeling : Upregulation of efflux pumps (e.g., ABC transporters) or altered sphingolipid composition .
  • ROS detoxification : Overexpression of catalase and superoxide dismutase to counteract ROS-induced damage .
  • Target mutation : Structural changes in ThrRS or ribosomal proteins to evade binding .

Q. How to assess the impact of antifungal proteins on fungal morphology?

  • Light/confocal microscopy : Visualize hyphal distortion, spore swelling, and membrane integrity loss (e.g., propidium iodide uptake) .
  • SEM/TEM : Capture ultrastructural changes like cell wall lysis or organelle disorganization .

Q. What are the challenges in scaling up recombinant production of antifungal proteins?

  • Low yield in E. coli : Rs-AFP1 fusion proteins require codon optimization and refolding from inclusion bodies .
  • Post-translational modifications : Plant-specific glycosylation patterns may be lost in prokaryotic systems, altering activity .
  • Cost-effective purification : Multi-step chromatography increases production costs for clinical-grade proteins .

Q. How to evaluate the specificity of antifungal proteins toward different fungal species?

  • Species-specific MIC profiling : Compare activity across Candida, Aspergillus, and Cryptococcus strains .
  • Phylogenetic analysis : Correlate protein efficacy with fungal lineage (e.g., Efe-AfpA is effective against Epichloë-susceptible pathogens but inactive in E. coenophiala-resistant species) .

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